4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate
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Overview
Description
4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate is a complex organic compound that features a benzoxazole core, dichlorophenyl group, and bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate typically involves a multi-step process. One common method includes the formation of the benzoxazole core through a cyclization reaction of 2-aminophenol with 2,3-dichlorobenzoyl chloride. This intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The benzoxazole core can interact with various enzymes and receptors, modulating their activity. The dichlorophenyl group enhances the compound’s binding affinity, while the bromobenzoate moiety can facilitate cellular uptake .
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-{(3,5-dichlorophenyl)imino}methyl]-1,2-benzenediol
- 4-{(E)-[2-(2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}acetyl)hydrazono]methyl}phenyl 3-bromobenzoate
Uniqueness
4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxazole core and the dichlorophenyl group enhances its potential for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H15BrCl2N2O3 |
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Molecular Weight |
566.2 g/mol |
IUPAC Name |
[4-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C27H15BrCl2N2O3/c28-18-8-6-17(7-9-18)27(33)34-20-11-4-16(5-12-20)15-31-19-10-13-24-23(14-19)32-26(35-24)21-2-1-3-22(29)25(21)30/h1-15H |
InChI Key |
VFDJPUBQVDECKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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